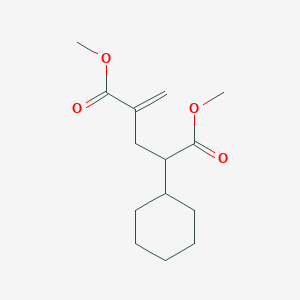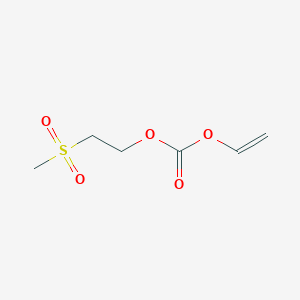![molecular formula C30H43NOS B14245008 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole CAS No. 188754-23-6](/img/structure/B14245008.png)
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole core substituted with a decyl group at the 6-position and a 4-(heptyloxy)phenyl group at the 2-position. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
The synthesis of 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution at the 6-Position: The decyl group can be introduced at the 6-position through a Friedel-Crafts alkylation reaction using decyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-(Heptyloxy)phenyl Group: The 4-(heptyloxy)phenyl group can be attached to the 2-position of the benzothiazole core via a nucleophilic aromatic substitution reaction using 4-(heptyloxy)phenylboronic acid and a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. In materials science, the compound’s electronic properties enable it to function as a semiconductor or liquid crystal, facilitating the development of advanced electronic devices.
Comparaison Avec Des Composés Similaires
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the decyl and heptyloxy substituents, resulting in different physical and chemical properties.
6-Decyl-2-[4-(methoxy)phenyl]-1,3-benzothiazole: Similar structure but with a methoxy group instead of a heptyloxy group, leading to variations in its reactivity and applications.
2-(4-Hydroxyphenyl)benzothiazole: Contains a hydroxy group, which significantly alters its chemical behavior and potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic, steric, and hydrophobic properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
188754-23-6 |
|---|---|
Formule moléculaire |
C30H43NOS |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
6-decyl-2-(4-heptoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C30H43NOS/c1-3-5-7-9-10-11-12-14-16-25-17-22-28-29(24-25)33-30(31-28)26-18-20-27(21-19-26)32-23-15-13-8-6-4-2/h17-22,24H,3-16,23H2,1-2H3 |
Clé InChI |
AGBYFTIAXZXURA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
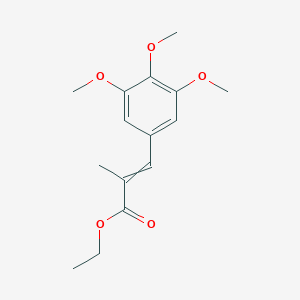

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
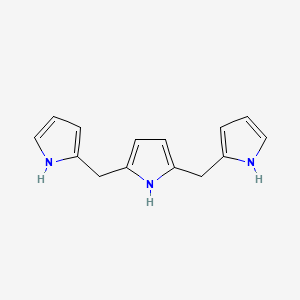
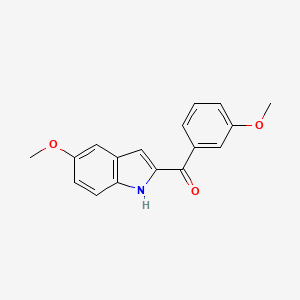
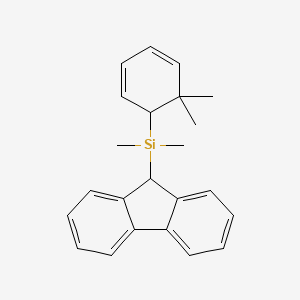
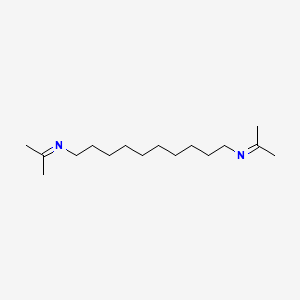
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

